![molecular formula C21H12O2 B14431637 Benzo(a)pyrene-3,6-dione, 7-methyl- CAS No. 79418-84-1](/img/structure/B14431637.png)
Benzo(a)pyrene-3,6-dione, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyrene-3,6-dione, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. This compound is characterized by a fused ring system with multiple aromatic rings, making it a subject of study in organic chemistry and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-3,6-dione, 7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of biphenyl intermediates followed by oxidation reactions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired aromatic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyrene-3,6-dione, 7-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Benzo(a)pyrene-3,6-dione, 7-methyl-, such as quinones and dihydro compounds .
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyrene-3,6-dione, 7-methyl- has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: A parent compound of Benzo(a)pyrene-3,6-dione, 7-methyl-, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dione: Another derivative with similar structural features and biological activities.
7-methylbenzo(a)pyrene: A methylated derivative with distinct chemical and biological properties.
Uniqueness
Benzo(a)pyrene-3,6-dione, 7-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for studying the effects of structural modifications on the behavior of PAHs .
Eigenschaften
79418-84-1 | |
Molekularformel |
C21H12O2 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
7-methylbenzo[a]pyrene-3,6-dione |
InChI |
InChI=1S/C21H12O2/c1-11-3-2-4-13-14-7-5-12-6-10-17(22)15-8-9-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3 |
InChI-Schlüssel |
BRSAZFIAPGRECE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.